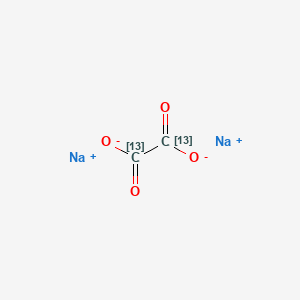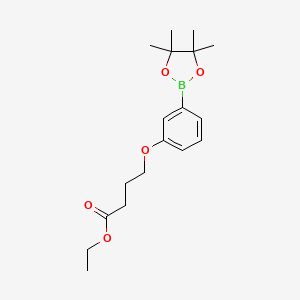
草酸钠-13C2
描述
Sodium oxalate-13C2, also known as oxalic acid-13C2 sodium salt, is a chemical compound with the molecular formula Na2(13C2O4). It is a stable isotope-labeled compound where the carbon atoms in the oxalate group are replaced with the carbon-13 isotope. This compound is primarily used in scientific research for tracing metabolic pathways and studying enzyme kinetics due to its isotopic labeling .
科学研究应用
Sodium oxalate-13C2 is widely used in various scientific research fields:
Chemistry: It serves as a tracer for studying reaction mechanisms and pathways.
Biology: Used in metabolic studies to trace the fate of carbon atoms in biological systems.
Medicine: Employed in research related to kidney stone formation and other oxalate-related conditions.
Industry: Utilized in the standardization of analytical methods and calibration of instruments.
准备方法
Synthetic Routes and Reaction Conditions: Sodium oxalate-13C2 can be synthesized by neutralizing oxalic acid-13C2 with sodium hydroxide. The reaction typically involves mixing a stoichiometric amount of oxalic acid-13C2 with sodium hydroxide in an aqueous solution, followed by evaporation to yield the anhydrous sodium oxalate-13C2 .
Industrial Production Methods: Industrial production of sodium oxalate-13C2 follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and isotopic enrichment. The final product is often dried and purified through recrystallization to achieve the desired quality .
Types of Reactions:
Oxidation: Sodium oxalate-13C2 can undergo oxidation reactions, where it is converted to sodium carbonate and carbon dioxide at elevated temperatures.
Reduction: It can act as a reducing agent in certain chemical reactions.
Decomposition: Upon heating, sodium oxalate-13C2 decomposes into sodium carbonate and carbon monoxide.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate is commonly used to oxidize sodium oxalate-13C2.
Reaction Conditions: Oxidation typically occurs in acidic or neutral conditions, while decomposition requires high temperatures.
Major Products:
Oxidation: Sodium carbonate and carbon dioxide.
Decomposition: Sodium carbonate and carbon monoxide.
作用机制
The mechanism by which sodium oxalate-13C2 exerts its effects is primarily through its role as a tracer. The carbon-13 isotope allows researchers to track the movement and transformation of the compound in various chemical and biological processes. This isotopic labeling provides insights into metabolic pathways, enzyme kinetics, and reaction mechanisms .
相似化合物的比较
Sodium oxalate: The non-isotopically labeled version of sodium oxalate-13C2.
Oxalic acid-13C2: The parent compound from which sodium oxalate-13C2 is derived.
Sodium carbonate-13C: Another isotopically labeled compound used in similar research applications.
Uniqueness: Sodium oxalate-13C2 is unique due to its isotopic labeling, which allows for precise tracking in scientific studies. This makes it particularly valuable in research applications where understanding the detailed pathways and mechanisms is crucial .
属性
IUPAC Name |
disodium;oxalate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2O4.2Na/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);;/q;2*+1/p-2/i1+1,2+1;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCPFRVNHGOPAG-BQTCFENJSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13C](=O)([13C](=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Na2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583973 | |
| Record name | Disodium (~13~C_2_)ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.984 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260429-91-2 | |
| Record name | Disodium (~13~C_2_)ethanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 260429-91-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1602421.png)
![2,3-Difluoro-1-methoxy-4-[4-(4-propylcyclohexyl)cyclohexyl]benzene](/img/structure/B1602422.png)



